molecular formula C12H14O B1353755 2,2-Dimethyl-3,4-dihydronaphthalen-1-one CAS No. 2977-45-9

2,2-Dimethyl-3,4-dihydronaphthalen-1-one

Cat. No. B1353755
CAS RN: 2977-45-9
M. Wt: 174.24 g/mol
InChI Key: XNTNPKXCRBTDTR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-dihydronaphthalen-1-one, also known as dimethylnaphthalene-1-one, is an organic compound that belongs to the class of naphthalenes. It is a colorless solid with a pleasant odor, and is used in various industrial applications. It has a wide range of applications in the field of scientific research, including synthesis, biological research, and nanotechnology.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydronaphthalen-1-one does not directly appear in the reviewed literature; however, discussions surrounding similar compounds and their applications in various scientific research fields offer insights into the broader context of such chemical entities. These applications span from environmental conservation to medical and energy sectors, demonstrating the versatility of related compounds.

Applications in Environmental and Energy Sectors

Dimethyl ether (DME) and related compounds have been explored for their applicability in environmental conservation and as alternative fuels. DME, for instance, is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental benefits, including low emissions of NOx, HC, and CO, and virtually no PM emissions due to its molecular structure. Research into DME has focused on its combustion performance, exhaust emission characteristics, and technical challenges associated with its application in engine systems (Park & Lee, 2014; Sorenson, 2001). Furthermore, the electrochemical valorization of CO2 into valuable compounds, including dimethyl carbonate, highlights an innovative approach to recycling CO2 using ionic liquids, presenting a promising avenue for sustainable energy storage and utilization (Alvarez-Guerra et al., 2015).

Biomedical Research and Therapeutic Applications

In the biomedical sector, dimethyl fumarate (DMF) is recognized for its immunomodulatory, anti-inflammatory, and antioxidant properties, which are leveraged in treating psoriasis and multiple sclerosis. The potential repositioning of DMF for eye pathologies, such as Age-related Macular Degeneration (AMD), based on its Nrf2 activation mechanism, signifies the expanding therapeutic applications of such compounds (Manai, Govoni, & Amadio, 2022). Additionally, the use of dimethyl sulfoxide (DMSO) in cell biology, particularly as a cryoprotectant and cell fusogen, demonstrates its significant impact on membrane stability and dynamics, suggesting its utility in various biological applications (Yu & Quinn, 1998).

properties

IUPAC Name

2,2-dimethyl-3,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTNPKXCRBTDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448347
Record name 2,2-dimethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3,4-dihydronaphthalen-1-one

CAS RN

2977-45-9
Record name 2,2-dimethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-3,4-dihydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of NaH (8.2 gm, 343 mmol) in THF (250 mL) in a one-liter round bottomed flask, 1-tetralone [11] (10.0 gm, 69 mmol) dissolved in dry THF (25 mL) was added. After stirring the mixture for 10 minutes at RT, methyl iodide (11.1 ml, 178 mmol) was added via a syringe. The mixture was heated on an oil bath to 40° C. for 30 minutes, and stirring continued at RT until the starting material disappeared. The reaction was monitored by TLC using ethyl acetate:hexane (1:6) solvent mixture. The reaction was quenched by addition of water (slowly and dropwise) to destroy excess sodium hydride. The mixture was extracted with ethyl acetate, washed with water and dried over sodium sulphate. Evaporation of the solvent yielded a brown oil. Column chromatography using silica gel with EtOAc:Hexane (1:6) afforded clean 2,2-dimethyl-1-tetralone [12](10.8 g, 83%).
Name
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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